Cas no 17044-70-1 (3,5-Dichloro-4-hydroxyacetophenone)

3,5-Dichloro-4-hydroxyacetophenone is a chlorinated aromatic ketone with significant utility in organic synthesis and pharmaceutical intermediates. Its distinct structure, featuring hydroxyl and chloro substituents on the acetophenone backbone, enables selective reactivity in electrophilic and nucleophilic transformations. The compound is particularly valued for its role in synthesizing agrochemicals, dyes, and bioactive molecules due to its stability and functional group compatibility. High purity grades ensure consistent performance in coupling reactions and heterocycle formation. Its crystalline form facilitates handling and precise measurement in laboratory and industrial applications. The compound’s robust chemical properties make it a reliable building block for advanced synthetic pathways.
3,5-Dichloro-4-hydroxyacetophenone structure
17044-70-1 structure
Product Name:3,5-Dichloro-4-hydroxyacetophenone
CAS No:17044-70-1
MF:C8H6Cl2O2
MW:205.03804063797
MDL:MFCD00016421
CID:184993
PubChem ID:86920
Update Time:2025-05-21

3,5-Dichloro-4-hydroxyacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone
    • 3',5'-DICHLORO-4'-HYDROXYACETOPHENONE
    • 3,5-Dichloro-4-Hydroxyacetophenone
    • 3',5'-DICHLORO-4'-HYDROXYACETOPHENONE 0.98
    • Ethanone,1-(3,5-dichloro-4-hydroxyphenyl)-
    • 1-(3,5-Dichlor-4-hydroxy-phenyl)-aethanon
    • 1-(3,5-dichloro-4-hydroxy-phenyl)-ethanone
    • 2,6-dichloro-4-acetylphenol
    • 2,6-dichloro-4-methylcarbonylphenol
    • 3,5-Dichloro-4-hydroxy-acetophenone
    • 4-hydroxy-3,5-dichloroacetophenone
    • EINECS 241-113-7
    • 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one
    • FXSIZYWHUQEXPC-UHFFFAOYSA-N
    • RW2835
    • 8744AA
    • AS03865
    • 1-acetyl-3,5-dichloro-4-hydroxybenzene
    • AB0068551
    • Ethanone, 1-(3,5-dichloro-4-hydroxyphenyl)-
    • A811201
    • 4-acetyl-2,6-dichlorophenol
    • L8A3DLH5C2
    • DTXSID20168858
    • AKOS016007378
    • t-Butyl(E)-7-[3'-(4''-fluorophenyl)-1'methylethyl-indol-2'yl]-3hydroxy-5-oxo-6-heptenoate
    • SCHEMBL3243039
    • 17044-70-1
    • CS-0196418
    • MFCD00016421
    • EN300-1276596
    • D5020
    • NS00025585
    • 3',5'-Dichloro-4'-hydroxyacetophenone, AldrichCPR
    • AS-64518
    • UNII-L8A3DLH5C2
    • FT-0637480
    • 3'',5''-Dichloro-4''-hydroxyacetophenone
    • DB-043820
    • acetophenone, 3,5-dichloro-4-hydroxy-
    • 3,5-Dichloro-4-hydroxyacetophenone
    • MDL: MFCD00016421
    • Inchi: 1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
    • InChI Key: FXSIZYWHUQEXPC-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C(C)=O)C=1)Cl)O

Computed Properties

  • Exact Mass: 203.97400
  • Monoisotopic Mass: 203.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Melting Point: 162.0 to 166.0 deg-C
  • PSA: 37.30000
  • LogP: 2.90160

3,5-Dichloro-4-hydroxyacetophenone Security Information

3,5-Dichloro-4-hydroxyacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,5-Dichloro-4-hydroxyacetophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154376-1G
3,5-Dichloro-4-hydroxyacetophenone
17044-70-1 98%
1g
¥843.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154376-200mg
3',5'-Dichloro-4'-hydroxyacetophenone
17044-70-1 >98.0%(GC)(T)
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¥299.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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3,5-Dichloro-4-hydroxyacetophenone
17044-70-1 98%
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¥2578.90 2023-09-03
TRC
D270300-1g
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$ 125.00 2022-06-05
TRC
D270300-2.5g
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$ 185.00 2022-06-05
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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17044-70-1 98.0%(GC&T)
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¥2570.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5020-1g
3,5-Dichloro-4-hydroxyacetophenone
17044-70-1 98.0%(GC&T)
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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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Ambeed
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3,5-Dichloro-4-hydroxyacetophenone Production Method

3,5-Dichloro-4-hydroxyacetophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17044-70-1)3,5-Dichloro-4-hydroxyacetophenone
Order Number:A811201
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:54
Price ($):322.0/396.0/832.0
Email:sales@amadischem.com

Additional information on 3,5-Dichloro-4-hydroxyacetophenone

Introduction to 3,5-Dichloro-4-hydroxyacetophenone (CAS No. 17044-70-1)

3,5-Dichloro-4-hydroxyacetophenone, with the chemical formula C₈H₅Cl₂O₂ and CAS number 17044-70-1, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in the development of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features, characterized by the presence of both chloro and hydroxyl substituents on a benzene ring coupled with an acetophenone moiety, make it a valuable building block for further functionalization.

The synthesis of 3,5-Dichloro-4-hydroxyacetophenone typically involves chlorination and hydroxylation reactions on a precursor molecule, often starting from acetophenone or its derivatives. The precise regioselectivity in these transformations is crucial for achieving the desired product with high yield and purity. Advanced synthetic methodologies, such as catalytic chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, have been optimized to enhance the efficiency of the process.

In recent years, 3,5-Dichloro-4-hydroxyacetophenone has been extensively studied for its role in the synthesis of biologically active compounds. One notable area of research is its application in the development of kinase inhibitors, which are critical in targeted cancer therapies. The compound serves as a key intermediate in constructing heterocyclic scaffolds that mimic natural substrates of kinases, thereby inhibiting their activity and disrupting tumor growth pathways. For instance, derivatives of 3,5-Dichloro-4-hydroxyacetophenone have been incorporated into molecules that selectively target tyrosine kinases, demonstrating potent antitumor effects in preclinical studies.

Another emerging field where 3,5-Dichloro-4-hydroxyacetophenone plays a pivotal role is in the synthesis of antimicrobial agents. The structural motif present in this compound allows for easy modifications that can enhance its interaction with bacterial enzymes or cell wall components. Researchers have reported the use of 3,5-Dichloro-4-hydroxyacetophenone derivatives as scaffolds for novel antibiotics that exhibit activity against multidrug-resistant bacterial strains. These studies highlight the compound's potential in addressing the growing challenge of antibiotic resistance by providing a platform for designing next-generation antimicrobial drugs.

The agrochemical industry has also benefited from the applications of 3,5-Dichloro-4-hydroxyacetophenone. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. For example, certain analogs of 3,5-Dichloro-4-hydroxyacetophenone have shown efficacy in controlling weed growth by inhibiting photosynthesis or amino acid biosynthesis. Such findings underscore the compound's versatility and its importance in developing sustainable agricultural solutions.

From a chemical biology perspective, 3,5-Dichloro-4-hydroxyacetophenone has been utilized as a probe to study enzyme mechanisms and interactions. Its fluorescence properties make it an attractive tool for Förster Resonance Energy Transfer (FRET) experiments, allowing researchers to investigate protein-protein interactions with high precision. Additionally, modifications to its structure have enabled the development of probes that can report on specific biochemical events within cells, such as oxidative stress or enzyme activity. These applications demonstrate how 3,5-Dichloro-4-hydroxyacetophenone contributes not only to drug discovery but also to fundamental biological research.

The industrial production of 3,5-Dichloro-4-hydroxyacetophenone adheres to stringent quality control measures to ensure consistency and purity for downstream applications. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor reaction progress and verify product integrity. Furthermore, green chemistry principles have been increasingly integrated into synthetic protocols to minimize waste and reduce environmental impact. Solvent recovery systems and catalytic processes that enhance atom economy are examples of sustainable practices being adopted in its manufacturing.

Future research directions involving 3,5-Dichloro-4-hydroxyacetophenone are likely to focus on expanding its applications in medicinal chemistry and materials science. The development of novel synthetic routes that improve yield and selectivity will be crucial for meeting growing demand. Additionally, exploring its potential in nanotechnology has sparked interest among researchers aiming to create functional materials with tailored properties. As our understanding of molecular interactions advances, 3,5-Dichloro-4-hydroxyacetophenone is poised to remain at the forefront of innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17044-70-1)3,5-Dichloro-4-hydroxyacetophenone
A811201
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):322.0/396.0/832.0
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